molecular formula C21H19F3N2S B2683156 1-(4-methylphenyl)-3-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 691868-96-9

1-(4-methylphenyl)-3-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B2683156
CAS No.: 691868-96-9
M. Wt: 388.45
InChI Key: AECGBWCYHHLDIB-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a unique combination of functional groups, including a methylphenyl group, a trifluorobut-3-en-1-yl sulfanyl group, and a tetrahydroisoquinoline core with a carbonitrile substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the carbonitrile group. Subsequent steps involve the addition of the methylphenyl group and the trifluorobut-3-en-1-yl sulfanyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its functional groups could enable it to bind to specific targets, making it useful in drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as a therapeutic agent, possibly targeting specific receptors or enzymes.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-methylphenyl)-3-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile include other isoquinoline derivatives with various substituents. Examples might include:

  • 1-(4-methylphenyl)-3-[(3,4-difluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
  • 1-(4-methylphenyl)-3-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(3,4,4-trifluorobut-3-enylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2S/c1-13-6-8-14(9-7-13)19-16-5-3-2-4-15(16)17(12-25)21(26-19)27-11-10-18(22)20(23)24/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECGBWCYHHLDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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